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Compound of Interest

Compound Name: Isopropyl ethanesulfonate

Cat. No.: B174199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isopropyl ethanesulfonate, a compound of interest in various chemical and pharmaceutical

research contexts. Due to the limited availability of public experimental data for this specific

molecule, this guide also incorporates representative data from structurally similar compounds,

namely ethyl ethanesulfonate and isopropyl methanesulfonate, to provide valuable

spectroscopic insights. All data is presented in a structured format for clarity and comparative

analysis, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isopropyl ethanesulfonate
and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for isopropyl ethanesulfonate is not readily

available in public databases. However, based on the known chemical structure and data from

analogous compounds, a predicted ¹H and ¹³C NMR data set is presented below. For

comparison, experimental data for the closely related ethyl ethanesulfonate would be highly

informative.

Table 1: Predicted ¹H NMR Data for Isopropyl Ethanesulfonate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~4.8 Septet 1H ~6.3 -CH(CH₃)₂

~3.1 Quartet 2H ~7.4 -CH₂CH₃

~1.4 Triplet 3H ~7.4 -CH₂CH₃

~1.3 Doublet 6H ~6.3 -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data for Isopropyl Ethanesulfonate

Chemical Shift (δ) ppm Carbon Type Assignment

~75 CH -CH(CH₃)₂

~48 CH₂ -CH₂CH₃

~23 CH₃ -CH(CH₃)₂

~8 CH₃ -CH₂CH₃

Infrared (IR) Spectroscopy
Infrared spectra for isopropyl ethanesulfonate are available, indicating characteristic

functional group absorptions.[1][2] The data is typically acquired using Attenuated Total

Reflectance (ATR) or as a neat liquid between potassium bromide (KBr) plates.[2]

Table 3: Key IR Absorption Bands for Isopropyl Ethanesulfonate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2980 Strong C-H stretch (alkane)

~1350 Strong S=O stretch (asymmetric)

~1170 Strong S=O stretch (symmetric)

~1000 Strong C-O stretch

~900-700 Medium-Strong S-O stretch

Mass Spectrometry (MS)
While an experimental mass spectrum for isopropyl ethanesulfonate is not widely published,

data for the structurally similar isopropyl methanesulfonate and ethyl methanesulfonate are

available and provide insight into the expected fragmentation patterns.[3][4] The primary

ionization technique for such compounds is typically electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for Isopropyl Ethanesulfonate

m/z Predicted Fragment Notes

152 [M]⁺ Molecular Ion

109 [M - C₃H₇]⁺ Loss of isopropyl group

93 [C₂H₅SO₂]⁺ Ethanesulfonyl cation

79 [CH₃SO₂]⁺
Methanesulfonyl cation (from

rearrangement)

43 [C₃H₇]⁺ Isopropyl cation

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of isopropyl
ethanesulfonate.

Methodology:

Sample Preparation: A sample of isopropyl ethanesulfonate (5-20 mg for ¹H, 50-100 mg

for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12

ppm).

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-

noise ratio.

The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the

protons of interest to ensure accurate integration.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) is used to simplify the

spectrum and provide information about the number of attached protons.

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-220

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in isopropyl ethanesulfonate.

Methodology:

Sample Preparation (Neat Liquid): A drop of pure isopropyl ethanesulfonate is placed

between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form

a thin liquid film.

Sample Preparation (ATR): A drop of the sample is placed directly onto the crystal surface of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

The sample is placed in the instrument's sample compartment.

The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Data Analysis: The absorption bands in the spectrum are assigned to specific functional

group vibrations by comparing their positions and intensities to correlation charts.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of isopropyl
ethanesulfonate.
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Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds. A dilute solution of the analyte in a volatile

organic solvent is injected into the GC.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

mass analyzer (e.g., quadrupole, time-of-flight) is used.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated by the

mass analyzer based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight.

The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying

the neutral fragments lost to form the observed ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like isopropyl ethanesulfonate.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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